

Application Notes and Protocols for In Vivo Studies of MIF Modulators

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Compound of Interest

Compound Name: *Mif-IN-1*

Cat. No.: *B10803778*

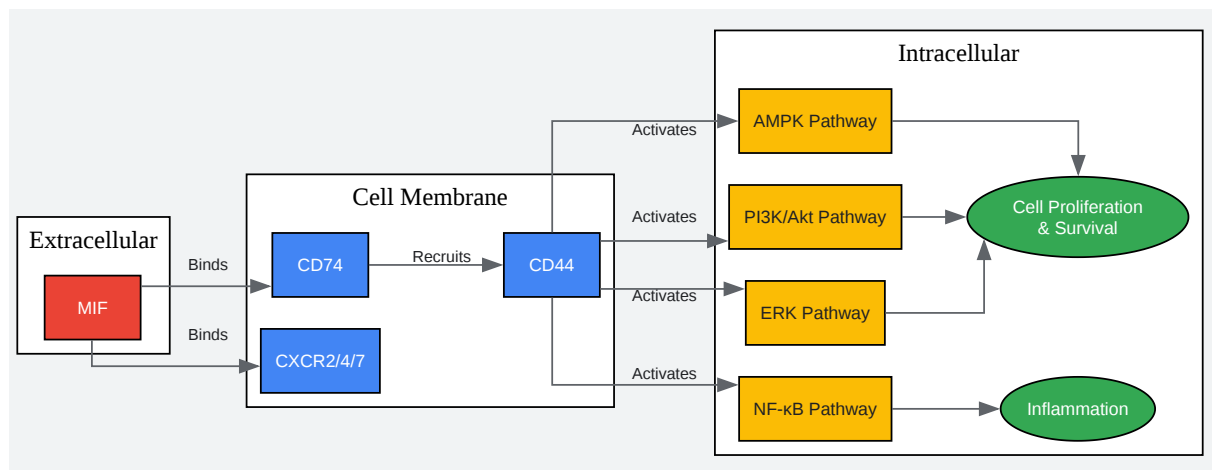
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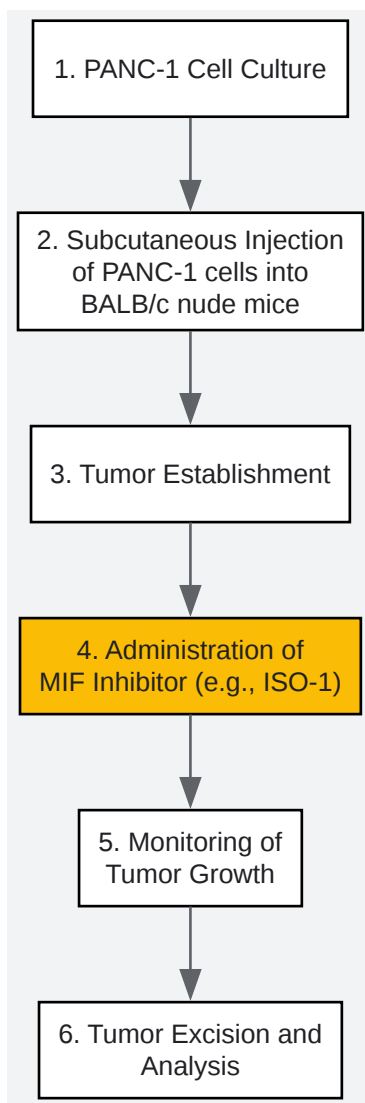
A Note on Nomenclature: The term "**Mif-IN-1**" does not correspond to a commonly recognized Macrophage Migration Inhibitory Factor (MIF) modulator in the scientific literature. It is plausible that this is a typographical error. This document will focus on the well-characterized MIF inhibitor, ISO-1, and other relevant MIF modulators for which in vivo data is available.

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory diseases and cancer.^{[1][2][3]} Its role in promoting cell proliferation, angiogenesis, and inflammation makes it a compelling target for therapeutic intervention.^{[2][4][5]} These notes provide an overview of the in vivo application of MIF modulators, with a focus on experimental protocols and dosage.

MIF Signaling Pathway

MIF exerts its biological functions primarily through interaction with its cell surface receptor CD74.^{[5][6]} This binding event initiates a cascade of downstream signaling pathways that are crucial for its pro-inflammatory and growth-promoting activities. The binding of MIF to CD74 induces its phosphorylation and the subsequent recruitment of CD44.^[6] This complex then activates several intracellular signaling cascades, including the PI3K-Akt, NF- κ B, and AMP-activated protein kinase (AMPK) pathways, as well as non-receptor tyrosine kinases that lead to the phosphorylation of extracellular signal-regulated kinase (ERK).^[6] MIF can also interact with other receptors, such as CXCR2, CXCR4, and CXCR7, to mediate its effects.^[1]





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